molecular formula C18H14N2O4 B2581786 N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide CAS No. 327038-87-9

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide

Cat. No.: B2581786
CAS No.: 327038-87-9
M. Wt: 322.32
InChI Key: ZGIWSVLMUXDXNN-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxynaphthalene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxynaphthalen-1-yl)-4-nitrobenzamide.

    Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells . Molecular modeling studies suggest that the compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and inhibiting cell division.

Comparison with Similar Compounds

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide can be compared with other naphthalene derivatives and nitrobenzamide compounds:

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-17-11-10-16(14-4-2-3-5-15(14)17)19-18(21)12-6-8-13(9-7-12)20(22)23/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIWSVLMUXDXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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